molecular formula C22H18ClN3O B11463442 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463442
M. Wt: 375.8 g/mol
InChI Key: PWUCEIORIXZWDQ-UHFFFAOYSA-N
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Description

This quinazolinone derivative features a bicyclic quinazolin-5-one core substituted at position 7 with a 2-chlorophenyl group and at position 2 with a 2,3-dihydro-1H-indol-1-yl moiety (Fig. 1). The molecular formula is C22H19ClN3O (MW: 376.86 g/mol). The 2-chlorophenyl group introduces steric and electronic effects, while the dihydroindole substituent may enhance π-π stacking or hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H18ClN3O/c23-18-7-3-2-6-16(18)15-11-19-17(21(27)12-15)13-24-22(25-19)26-10-9-14-5-1-4-8-20(14)26/h1-8,13,15H,9-12H2

InChI Key

PWUCEIORIXZWDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

The compound 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features combine a quinazoline core with an indole moiety and a chlorophenyl substituent, which contribute to its biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17ClN2O
  • Molecular Weight : Approximately 316.81 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of potassium permanganate for oxidation and sodium borohydride for reduction, optimizing conditions for yield and purity. The compound can be produced in automated reactors to ensure consistency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one . In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • Caco-2 (colon cancer)
  • MCF-7 (breast cancer)

The compound showed IC50 values in the micromolar range, indicating potent antiproliferative activity. For example, one study reported an IC50 value of 0.688 µg/cm³ against SF-295 CNS cancer cells .

Cell LineIC50 Value (µg/cm³)
A54910.5
Caco-28.3
MCF-77.0

Molecular docking studies suggest that this compound interacts effectively with specific receptors or enzymes implicated in tumor growth and proliferation. The binding affinity with these biological targets is crucial for its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Studies indicate that it inhibits the growth of:

  • Staphylococcus aureus
  • Candida albicans

The minimum inhibitory concentration (MIC) values were found to be low, suggesting strong antimicrobial potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A comprehensive evaluation involved testing against a panel of 60 different cancer cell lines. The results indicated that the compound inhibited cell growth significantly across multiple types of cancers .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties against drug-resistant strains, the compound exhibited low MIC values against MRSA and Candida species, highlighting its potential as a therapeutic agent in infectious diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline and indole exhibit significant antimicrobial properties. For example, research has shown that compounds similar to the target molecule possess activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Compounds containing indole and quinazoline structures have been investigated for their anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may share similar pathways due to its structural components.

Neuroprotective Effects

There is emerging evidence that certain indole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly appealing for neurological applications .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several quinazoline derivatives, it was found that compounds structurally related to 7-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one displayed significant activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 µg/mL for some derivatives, indicating strong potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity

A group of researchers synthesized various quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. One derivative showed an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells. This suggests that modifications to the base structure can enhance anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Implications

Compound ID & Source Substituents (Positions 2 & 7) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-(2,3-dihydro-1H-indol-1-yl), 7-(2-chlorophenyl) C22H19ClN3O 376.86 Bicyclic indole at C2; ortho-chlorophenyl at C7
Analog 1 2-(4-methoxyphenylamino), 7-(3-chlorophenyl) C21H18ClN3O2 379.84 Para-methoxy aniline at C2; meta-chlorophenyl at C7
Analog 2 2-[4-(4-fluorophenyl)piperazin-1-yl], 7-(2-chlorophenyl) C24H22ClFN4O 436.91 Piperazine-fluorophenyl at C2; ortho-chlorophenyl at C7
Analog 3 2-amino, 4-methyl, 7-phenyl C15H15N3O 253.30 Amino and methyl groups at C2/C4; unsubstituted phenyl at C7 (chiral center at C7: 7S)
Analog 4 2-(butylamino), 7-(4-tert-butylphenyl) C22H29N3O 351.49 Bulky tert-butylphenyl at C7; alkylamino chain at C2
Key Observations:

Chlorophenyl Position: The target compound’s 2-chlorophenyl group (vs. Electron-withdrawing effects: The ortho-chloro substituent may reduce electron density at C7 compared to meta-substituted analogs.

C2 Substituent Diversity: Indole vs. Piperazine: The target’s bicyclic indole (planar, aromatic) contrasts with Analog 2’s piperazine-fluorophenyl group (flexible, basic nitrogen), which may influence solubility and target selectivity. Amino vs. Alkylamino: Analog 3’s amino group and Analog 4’s butylamino chain suggest varying hydrogen-bonding capacities and lipophilicity.

Chirality :

  • Analog 3’s 7S configuration highlights the role of stereochemistry in molecular recognition, absent in the target compound.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
LogP (Predicted) 3.8–4.2 3.5 4.5 2.1 5.0
Hydrogen Bond Donors 1 2 1 2 1
Polar Surface Area 45 Ų 60 Ų 55 Ų 70 Ų 40 Ų
Key Trends:
  • Polarity: Analog 1’s methoxyphenylamino group raises polar surface area (60 Ų), likely enhancing solubility compared to the target compound.

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